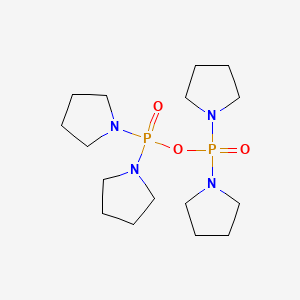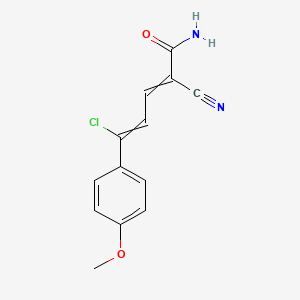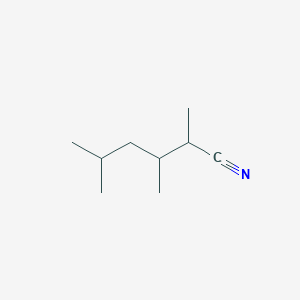
2,3,5-Trimethylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylhexanenitrile is an organic compound belonging to the nitrile family It is characterized by a hexane backbone with three methyl groups attached at the 2nd, 3rd, and 5th positions, and a nitrile group (-CN) at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylhexanenitrile typically involves the alkylation of a suitable nitrile precursor. One common method is the reaction of 2,3,5-trimethylhexane with a nitrile source under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: 2,3,5-Trimethylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
科学的研究の応用
2,3,5-Trimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,3,5-Trimethylhexanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,3,5-Trimethylhexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,5-Trimethylbenzonitrile: Contains a benzene ring, leading to different chemical and physical properties.
2,3,5-Trimethylpentanenitrile: Has a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 2,3,5-Trimethylhexanenitrile is unique due to its specific arrangement of methyl groups and the presence of the nitrile functional group
特性
CAS番号 |
53153-91-6 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5H2,1-4H3 |
InChIキー |
LAKBBWSCJMUELM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



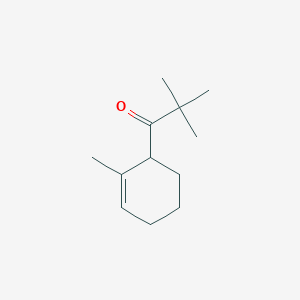
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
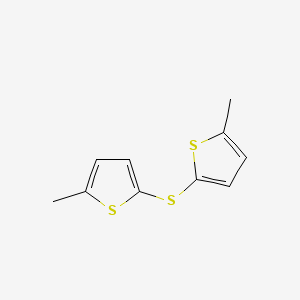
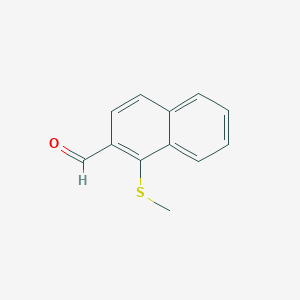
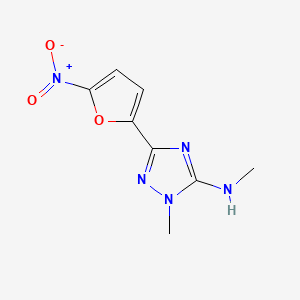
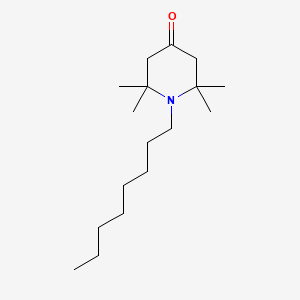
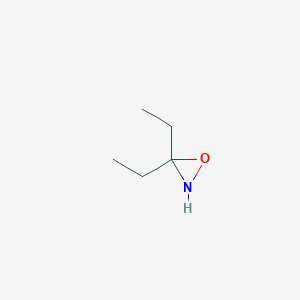
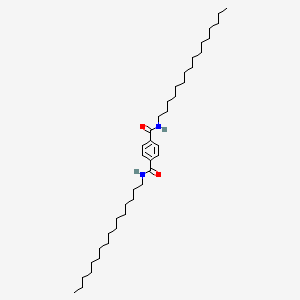


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
